molecular formula C20H21N5O5 B2757346 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1396803-24-9

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Katalognummer: B2757346
CAS-Nummer: 1396803-24-9
Molekulargewicht: 411.418
InChI-Schlüssel: TUJURDHFQGNEHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a structurally complex molecule featuring a phenoxy-acetamide core linked to a dihydropyridazine-imidazole moiety.

Eigenschaften

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-14(26)15-3-4-16(17(11-15)29-2)30-12-19(27)22-8-10-25-20(28)6-5-18(23-25)24-9-7-21-13-24/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJURDHFQGNEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, typically starting with the preparation of the phenoxy and imidazole intermediates. The phenoxy intermediate can be synthesized through the acetylation of 2-methoxyphenol, followed by etherification with a suitable halide. The imidazole intermediate is prepared via cyclization reactions involving nitriles and amines under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while substitution of the methoxy group could yield various ether derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phenoxy and pyridazine moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Target Compound and Analogs

Compound Core Structure Key Substituents Functional Groups
Target Compound Phenoxy-acetamide + dihydropyridazine 4-Acetyl-2-methoxyphenoxy, imidazole Amide, carbonyl, ether, heterocycles
9c (Benzimidazole-triazole-thiazole) Benzimidazole-triazole-thiazole 4-Bromophenyl Amide, triazole, thiazole, bromo
m (Peptide-like) Tetrahydro-pyrimidinone + peptide chain 2,6-Dimethylphenoxy Amide, hydroxyl, dimethylphenoxy

Key Observations :

  • The target compound’s dihydropyridazine-imidazole system contrasts with the benzimidazole-triazole-thiazole scaffold in compounds, which may influence binding specificity due to differences in planarity and hydrogen-bonding capacity .

Pharmacological and Biochemical Properties

Hypothesized Mechanisms:

  • Target Compound: The imidazole group may act as a hydrogen-bond donor/acceptor or chelate metal ions in enzymatic active sites, similar to benzimidazole derivatives in .
  • Compound 9c () : The bromophenyl substituent in 9c likely enhances hydrophobic interactions in enzyme pockets, as inferred from its docking pose with acarbose (a glycosidase inhibitor) .
  • Compound m () : Stereochemical variations (e.g., R/S configurations) in peptide-like analogs may modulate receptor affinity, though specific data is unavailable .

Physicochemical Properties (Inferred):

Property Target Compound 9c ()
LogP ~2.5 (moderate lipophilicity) ~3.1 (higher due to Br)
Solubility Low in water Very low (hydrophobic Br)
Hydrogen Bond Acceptors 8 7

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions, including condensation, substitution, and functional group protection/deprotection. For example:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce aromatic ether linkages .
  • Step 2 : Condensation reactions with cyanoacetic acid or chloroacetyl intermediates, often catalyzed by condensing agents like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Purification via column chromatography or recrystallization to ensure purity (>95% by HPLC). Optimization includes controlling temperature (room temperature to 80°C), solvent choice (DMF, THF), and stoichiometric ratios of reagents .

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N percentages to verify purity .

Q. What initial biological screening approaches are recommended to assess pharmacological potential?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) to identify IC₅₀ values .
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) and target-specific activity in disease-relevant cell lines .
  • Structural analogs : Compare activity with similar compounds (e.g., pyridazinone derivatives) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., p38 MAP kinase) .
  • Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties and reactivity .
  • MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales . These methods help prioritize synthesis targets by predicting binding affinities and interaction motifs .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

  • Standardize protocols : Use consistent cell lines, buffer systems (e.g., pH 7.4 PBS), and incubation times .
  • Control for impurities : Validate compound purity (>95%) via HPLC before assays .
  • Cross-validate with orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays . Discrepancies often arise from solvent effects (e.g., DMSO concentration) or variations in protein expression systems .

Q. How can regioselectivity be optimized during functionalization of the pyridazinone ring?

  • Protecting groups : Temporarily block reactive sites (e.g., imidazole nitrogen) using Boc groups to direct substitution .
  • Catalytic conditions : Employ Pd-catalyzed cross-coupling for C-H activation at specific positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 3-position of pyridazinone . Monitoring reaction progress via TLC or LC-MS ensures selective product formation .

Key Challenges and Future Directions

  • Data gaps : Limited experimental data on this specific compound’s LogP, solubility, and metabolic stability necessitate further profiling .
  • Scalability : Transitioning from lab-scale synthesis (mg) to pilot-scale (g) requires optimizing catalyst recovery and reducing solvent waste .
  • Target validation : Use CRISPR/Cas9-edited cell lines to confirm on-target effects vs. off-target toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.